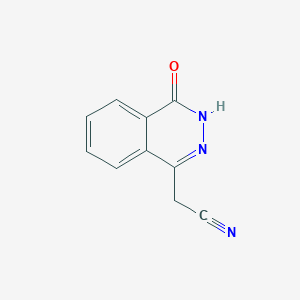
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, identified by its CAS number 91587-99-4, is a compound with notable biological activities. Its structure features a phthalazinone moiety, which has been associated with various pharmacological effects. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical structure of this compound can be represented as follows:
This compound exhibits characteristics typical of phthalazinone derivatives, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. Notably:
- PARP Inhibition : The compound has been studied for its potential role in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents and is being explored as a strategy in cancer therapy .
- Anti-inflammatory Effects : Research indicates that phthalazinone derivatives can modulate inflammatory responses. This includes potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Methyl 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetate | Antifungal | 15.23 |
| Novel derivatives | Antibacterial | 3.38 - 10.55 |
These results suggest that certain derivatives exhibit significant antimicrobial activity against various bacterial strains .
Cytotoxicity Studies
The cytotoxic effects of this compound have also been investigated. In vitro studies showed that it could induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HT-29 | Tested Compound | 10.55 |
| COLO-205 | Tested Compound | 9.10 |
These findings indicate that the compound may play a role in cancer treatment by inducing cell cycle arrest and apoptosis .
Case Studies
Several case studies have highlighted the therapeutic implications of phthalazinone derivatives:
- Cancer Treatment : A study demonstrated that compounds with similar structures enhanced the effects of ionizing radiation on tumor cells, suggesting a synergistic effect when used alongside traditional therapies .
- Inflammatory Diseases : Clinical evaluations indicated that phthalazinone derivatives could reduce symptoms in patients with chronic inflammatory conditions by modulating immune responses .
Propriétés
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZENSMZSTAMKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














